molecular formula C16H19N3O3S B5775505 N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Katalognummer B5775505
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: VCJMWTZYJUBBNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as EPMPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMPG belongs to the class of NMDA receptor antagonists and has been shown to possess neuroprotective properties.

Wirkmechanismus

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide acts as an NMDA receptor antagonist, which blocks the glutamate binding site on the receptor. This results in the inhibition of the NMDA receptor-mediated excitotoxicity, which is implicated in the pathogenesis of various neurological disorders. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also inhibits the production of reactive oxygen species, which contributes to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experimental setups. Additionally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has a short half-life, which can make it difficult to achieve sustained therapeutic effects.

Zukünftige Richtungen

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide research include:
1. Investigating the efficacy of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in clinical trials for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Studying the potential use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in the treatment of chronic pain and depression.
3. Exploring the mechanisms underlying the neuroprotective effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
4. Developing new formulations of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide to improve its solubility and bioavailability.
5. Studying the potential use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in combination with other drugs for the treatment of neurological disorders.

Synthesemethoden

The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 4-ethylbenzoyl chloride with 3-aminopyridine in the presence of a base to form N-(4-ethylphenyl)-3-pyridinamine. This compound is then reacted with methylsulfonyl chloride to form N-(4-ethylphenyl)-N-methylsulfonyl-3-pyridinamine. Finally, the addition of glycine methyl ester hydrochloride results in the formation of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to possess neuroprotective properties by inhibiting the NMDA receptor-mediated excitotoxicity, which is implicated in the pathogenesis of these disorders. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been studied for its potential use in the treatment of chronic pain and depression.

Eigenschaften

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-13-6-8-15(9-7-13)19(23(2,21)22)12-16(20)18-14-5-4-10-17-11-14/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJMWTZYJUBBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.